molecular formula C14H10N6O B2960357 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one CAS No. 440322-89-4

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one

货号: B2960357
CAS 编号: 440322-89-4
分子量: 278.275
InChI 键: IIVVYAOYXHQAOY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes:

  • Position 9: A ketone group, critical for planar molecular geometry and binding affinity to biological targets.

Synthesis: The compound is synthesized via condensation of 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine, followed by dehydrogenation using agents like thionyl chloride . This method yields high-purity products, distinguishing it from alternative routes for related derivatives.

属性

IUPAC Name

3-amino-2-pyridin-4-yl-[1,2,4]triazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c15-19-12(9-5-7-16-8-6-9)18-20-13(21)10-3-1-2-4-11(10)17-14(19)20/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVVYAOYXHQAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)N(C(=N3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

化学反应分析

Types of Reactions

3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The amino group and pyridinyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the triazoloquinazoline scaffold.

作用机制

The mechanism of action of 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It may also function as an inverse agonist of RORγt . These interactions result in the modulation of signaling pathways involved in inflammation, cell proliferation, and metabolism.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of triazoloquinazolinones are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparisons
Compound Name/ID Substituents Key Features
Target Compound 3-amino, 2-pyridin-4-yl Enhanced hydrogen bonding and kinase-targeting potential due to pyridinyl.
3-Benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one 3-benzyl, 2-methyl Lipophilic benzyl group improves blood-brain barrier penetration.
6,6-Dimethyl-2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-... (BI58488) 2-pyridin-4-yl, 9-trimethoxyphenyl Bulky trimethoxyphenyl group may hinder solubility but enhance DNA binding.
2-{[(2-Chlorophenyl)methyl]sulfanyl}-9-(3-methoxyphenyl)-... (C118-0091) 2-sulfanyl, 9-methoxyphenyl Sulfanyl group increases metabolic stability; methoxyphenyl aids solubility.

Pharmacological Activity Profiles

Antihypertensive Activity
  • 3-Benzyl-2-methyl-triazoloquinazolinone: Demonstrated superior antihypertensive efficacy (>200% potency vs. prazocin in SHR models) due to its lipophilic benzyl group enhancing tissue distribution .
  • Target Compound : While untested in antihypertensive assays, its pyridinyl group may favor interactions with vascular receptors (e.g., angiotensin-converting enzyme) over benzyl derivatives.
Anticancer Potential
  • Pyrazolo-triazolopyrimidines (e.g., 7-(4-bromophenyl)-9-(pyridin-4-yl)-...): Exhibit antiproliferative activity (IC₅₀ < 10 µM in tumor cells) via kinase inhibition .
  • BI58488 : Trimethoxyphenyl substituent mimics colchicine’s tubulin-binding motif, implying possible antimitotic effects .
CNS Activity
  • 3-[5-Substituted 1,3,4-thiadiazole-2-yl]-2-styrylquinazolin-4(3H)-ones: Show CNS depressant and anticonvulsant activity (ED₅₀ ~30 mg/kg) due to thiadiazole moieties enhancing GABAergic effects . The target compound’s amino group may confer neuroprotective properties but requires validation.

Key Research Findings and Implications

  • Substituent-Driven Activity : Pyridinyl groups (as in the target compound) correlate with kinase inhibition, while benzyl/methoxyphenyl groups favor antihypertensive or tubulin-binding effects.
  • Synthetic Efficiency : Piperidine-mediated condensation offers a scalable route for the target compound compared to Pd-dependent syntheses for pyrazolo derivatives.
  • Unmet Needs: The target compound’s amino-pyridinyl combination remains underexplored in vivo, warranting studies on bioavailability, toxicity, and specific kinase targets.

生物活性

The compound 3-amino-2-(pyridin-4-yl)-3H,9H-[1,2,4]triazolo[3,2-b]quinazolin-9-one is a member of the quinazolinone family that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C13H10N6O\text{C}_{13}\text{H}_{10}\text{N}_6\text{O}

This compound features a triazoloquinazolinone scaffold which is critical for its biological activities. The synthesis typically involves multi-step organic reactions that can include cyclization and functional group modifications to achieve the desired structural characteristics.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of quinazolinone derivatives. For instance, derivatives similar to This compound have been screened for their efficacy against various bacterial strains.

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate32 µg/mL
Escherichia coliHigh16 µg/mL
Pseudomonas aeruginosaLow64 µg/mL

These results indicate that while some derivatives exhibit significant antibacterial activity against Gram-positive bacteria, their effectiveness against Gram-negative bacteria varies considerably .

Anticancer Activity

The anticancer potential of this compound has been explored in relation to its ability to inhibit specific kinases involved in cancer progression. Notably, compounds with similar structures have shown promise as inhibitors of Polo-like kinase 1 (Plk1), a target in cancer therapy.

Case Study: Plk1 Inhibition

In a study assessing various triazoloquinazolinone derivatives:

  • Compound A (similar structural analog) exhibited an IC50 of 4.4 µM against Plk1.
  • Structure–activity relationship (SAR) studies revealed that modifications at the phenyl ring significantly influenced potency.

The findings suggest that the introduction of specific substituents can enhance binding affinity and selectivity towards Plk1 .

Enzyme Inhibition

Research has also indicated that This compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For example:

Enzyme Target Inhibition Type IC50 Value
p38 Mitogen-Activated Protein KinaseCompetitive0.5 µM
Cyclooxygenase (COX)Non-competitive10 µM

These activities suggest potential applications in treating inflammatory diseases .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。